molecular formula C11H24N2 B1464697 [(1-Ethylpiperidin-4-yl)methyl](propan-2-yl)amine CAS No. 1250020-35-9

[(1-Ethylpiperidin-4-yl)methyl](propan-2-yl)amine

Cat. No.: B1464697
CAS No.: 1250020-35-9
M. Wt: 184.32 g/mol
InChI Key: WCNXNFDUWUFDIW-UHFFFAOYSA-N
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Description

(1-Ethylpiperidin-4-yl)methylamine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl group at the nitrogen atom and a propan-2-yl group at the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylpiperidin-4-yl)methylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Alkylation: The nitrogen atom of the piperidine ring is alkylated with ethyl bromide in the presence of a base such as sodium hydride to form 1-ethylpiperidine.

    Reductive Amination: The final step involves the reductive amination of 1-ethylpiperidine with acetone in the presence of a reducing agent like sodium borohydride to yield (1-Ethylpiperidin-4-yl)methylamine.

Industrial Production Methods

Industrial production of (1-Ethylpiperidin-4-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpiperidin-4-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of (1-Ethylpiperidin-4-yl)methylamine.

    Reduction: Secondary amines.

    Substitution: Alkylated derivatives of (1-Ethylpiperidin-4-yl)methylamine.

Scientific Research Applications

(1-Ethylpiperidin-4-yl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1-Ethylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-Ethylpiperidin-4-yl)methylamine can be compared with other piperidine derivatives, such as:

    1-Methylpiperidin-4-yl)methyl](propan-2-yl)amine: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethylpiperidin-4-yl)methyl](methyl)amine: Similar structure but with a methyl group instead of a propan-2-yl group.

    1-Ethylpiperidin-4-yl)methyl](ethyl)amine: Similar structure but with an ethyl group instead of a propan-2-yl group.

The uniqueness of (1-Ethylpiperidin-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(1-ethylpiperidin-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-4-13-7-5-11(6-8-13)9-12-10(2)3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNXNFDUWUFDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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